molecular formula C22H20N4O3S B2451858 (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1421442-90-1

(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2451858
CAS RN: 1421442-90-1
M. Wt: 420.49
InChI Key: FTRAAUXWMHLUMV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a benzo[d]thiazol group, an azetidin group, and a pyrazol group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. Detailed structural analysis would require more specific information or experimental data .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the methoxy group might be susceptible to reactions involving nucleophilic substitution, while the azetidin ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Anti-Inflammatory and Anti-Psychotic Applications

Thiophene and its substituted derivatives, which include the compound , have been reported to possess a wide range of therapeutic properties such as anti-inflammatory and anti-psychotic .

Anti-Arrhythmic and Anti-Anxiety Applications

These compounds have also been found to have anti-arrhythmic and anti-anxiety properties .

Anti-Fungal and Antioxidant Applications

The compound has been reported to have anti-fungal and antioxidant properties .

Anti-Microbial and Kinase Inhibiting Applications

Thiophene derivatives have been proven to be effective drugs with anti-microbial and kinase inhibiting properties .

Anti-Cancer Applications

The compound has been reported to have anti-cancer properties .

Anti-Leishmanial and Anti-Malarial Applications

Some hydrazine-coupled pyrazoles, which include the compound , have been synthesized and found to have potent anti-leishmanial and anti-malarial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further investigation of its synthesis, structural analysis, reactivity, mechanism of action, and safety profile. Additionally, it could be interesting to explore its potential biological activities and applications .

properties

IUPAC Name

[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-17(11-23-26(14)15-7-4-3-5-8-15)21(27)25-12-16(13-25)29-22-24-20-18(28-2)9-6-10-19(20)30-22/h3-11,16H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRAAUXWMHLUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

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